molecular formula C20H27N5O3 B194046 4-cis-Hydroxy Cilostazol CAS No. 87153-04-6

4-cis-Hydroxy Cilostazol

Cat. No.: B194046
CAS No.: 87153-04-6
M. Wt: 385.5 g/mol
InChI Key: KFXNZXLUGHLDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Hydroxycilostazol, trans- is a synthetic, non-steroidal anti-platelet drug utilized in the treatment of peripheral arterial disease and ischemia. It is a metabolite of cilostazol, a medication prescribed for intermittent claudication. This compound shares similar properties with cilostazol and is being investigated for its potential therapeutic applications in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxycilostazol, trans- involves the hydroxylation of cilostazol. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of liquid chromatography-tandem mass spectrometry for the analysis of the compound .

Industrial Production Methods

Industrial production of 4’-Hydroxycilostazol, trans- typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxycilostazol, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of 4’-Hydroxycilostazol, trans-. These derivatives have different chemical and biological properties, which can be utilized for various applications .

Scientific Research Applications

4’-Hydroxycilostazol, trans- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Hydroxycilostazol, trans- involves the inhibition of the enzyme phosphodiesterase III. This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential regulators of platelet aggregation. By inhibiting this enzyme, 4’-Hydroxycilostazol, trans- prevents the breakdown of cAMP and cGMP, leading to decreased platelet aggregation. Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxycilostazol, trans- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase III and reduce platelet aggregation makes it a valuable compound for therapeutic applications. Additionally, its anti-inflammatory properties further enhance its potential as a therapeutic agent .

Properties

IUPAC Name

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXNZXLUGHLDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434374, DTXSID801343144
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87153-04-6, 87153-06-8
Record name 4'-Hydroxycilostazol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycilostazol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCILOSTAZOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-HYDROXYCILOSTAZOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cis-Hydroxy Cilostazol
Reactant of Route 2
Reactant of Route 2
4-cis-Hydroxy Cilostazol
Reactant of Route 3
4-cis-Hydroxy Cilostazol
Reactant of Route 4
Reactant of Route 4
4-cis-Hydroxy Cilostazol
Reactant of Route 5
4-cis-Hydroxy Cilostazol
Reactant of Route 6
4-cis-Hydroxy Cilostazol
Customer
Q & A

Q1: How does baicalein administration affect the formation of 4′-trans-hydroxy cilostazol in rats?

A1: The research indicates that co-administering baicalein with cilostazol significantly reduces the formation of 4′-CLZ in rats. Specifically, the study observed a 36.12% decrease in AUC0-∞ and a 44.37% decrease in Cmax for 4′-CLZ when baicalein was co-administered []. This suggests that baicalein may inhibit the metabolic pathway responsible for converting cilostazol to 4′-CLZ. Further research is needed to confirm the mechanism of this interaction and its potential implications for cilostazol therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.